2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate

Medicinal Chemistry Scaffold Design CNS Drug Discovery

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate (CAS 1185486-21-8) is a salt-form research intermediate comprising a benzoxazole core coupled to a piperidine ring at the 3-position, counterbalanced by trifluoroacetate. It belongs to the broader class of benzoxazole-appended piperidines, scaffolds extensively investigated for CNS-targeted and anticancer drug discovery programs.

Molecular Formula C14H15F3N2O3
Molecular Weight 316.28
CAS No. 1185486-21-8
Cat. No. B2939666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate
CAS1185486-21-8
Molecular FormulaC14H15F3N2O3
Molecular Weight316.28
Structural Identifiers
SMILESC1CC(CNC1)C2=NC3=CC=CC=C3O2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H14N2O.C2HF3O2/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;3-2(4,5)1(6)7/h1-2,5-6,9,13H,3-4,7-8H2;(H,6,7)
InChIKeyJLKQJMZMNUFITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate (CAS 1185486-21-8): Core Structural and Salt-Form Characteristics for Procuring a Heterocyclic Research Intermediate


2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate (CAS 1185486-21-8) is a salt-form research intermediate comprising a benzoxazole core coupled to a piperidine ring at the 3-position, counterbalanced by trifluoroacetate [1]. It belongs to the broader class of benzoxazole-appended piperidines, scaffolds extensively investigated for CNS-targeted and anticancer drug discovery programs [2]. The compound possesses a molecular formula of C14H15F3N2O3 and a molecular weight of 316.28 g/mol, and is distinct from its free base (CAS 754126-86-8, MW 202.25) and hydrochloride salt (CAS 51785-15-0) in terms of stoichiometry and handling properties [1].

Why Generic Substitution Fails for 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate


Casual interchange of this compound with its closest structural analogs—namely the 4-yl positional isomer or alternative salt forms—introduces risks tied to divergent physicochemical properties and synthetic utility. The 3-yl attachment point alters the piperidine nitrogen's spatial orientation and electronic environment relative to the benzoxazole ring, which modulates hydrogen-bonding capacity, conformational flexibility, and downstream reactivity in medicinal chemistry coupling reactions [1][2]. Furthermore, the trifluoroacetate counterion imparts distinct solubility and stability profiles compared to the hydrochloride or free base, directly affecting handling, storage, and compatibility with sensitive reaction conditions . These differences are quantifiable through computed properties and vendor-reported purity specifications, as detailed below.

Quantitative Differentiation Evidence for Procuring 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate vs. Closest Analogs


Positional Isomerism: 3-yl vs. 4-yl Piperidine Attachment Alters Hydrogen-Bond Acceptor Count and Topological Polar Surface Area

The target compound features the piperidine ring attached at the 3-position of the benzoxazole, in contrast to the 2-(Piperidin-4-yl)-1,3-benzoxazole isomer (CAS 51784-03-3) which attaches at the 4-position. In its free base form (CAS 754126-86-8), the 3-yl isomer exhibits a Hydrogen Bond Acceptor Count of 3 and a Topological Polar Surface Area (TPSA) of 38.1 Ų [1]. The 4-yl isomer (free base, CAS 51784-03-3) shares the same H-bond acceptor count (3) and an identical TPSA of 38.1 Ų [2]. Therefore, the core free bases are isomeric but topologically identical in these computed descriptors; differentiation arises primarily from the salt form and the spatial orientation of the piperidine nitrogen, which dictates regioselectivity in subsequent N-functionalization steps.

Medicinal Chemistry Scaffold Design CNS Drug Discovery

Salt-Form Differentiation: Trifluoroacetate vs. Hydrochloride – Impact on Molecular Weight, Composition, and Predicted Handling Properties

The target compound is supplied as the 2,2,2-trifluoroacetate salt (TFA salt), distinguishing it from the hydrochloride salt form (CAS 51785-15-0). The TFA salt (CAS 1185486-21-8) has a molecular weight of 316.28 g/mol and a molecular formula of C14H15F3N2O3, incorporating three fluorine atoms and a carboxylate moiety [1]. The hydrochloride salt has a molecular weight of 238.71 g/mol and a formula of C12H15ClN2O . The presence of the trifluoroacetate counterion is known within the class to generally enhance solubility in organic solvents relative to the hydrochloride, and may reduce hygroscopicity, but no direct head-to-head experimental solubility or stability data for this specific pair were identified in the open literature.

Salt Selection Pre-formulation Chemical Intermediate Procurement

Free Base vs. TFA Salt: Lipophilicity (XLogP3) and Hydrogen Bond Donor Count Shift

The free base form 2-(Piperidin-3-yl)-1,3-benzoxazole (CAS 754126-86-8) has computed XLogP3-AA = 1.9 and a Hydrogen Bond Donor Count of 1 [1]. Precise computed XLogP3 for the TFA salt is not separately cataloged as a single entity in PubChem; however, the salt form is a mixture of two components with distinct lipophilicity contributions. The TFA salt provides two Hydrogen Bond Donors (from piperidine NH+ and carboxylic acid OH) compared to one for the free base, and has a significantly larger TPSA of 75.4 Ų versus 38.1 Ų for the free base [2]. These parameters indicate that the salt form will have markedly different solubility and permeability behavior, making salt-form selection a critical procurement decision for applications such as cell-based assays or in vivo studies.

Physicochemical Profiling Drug-likeness Permeability Prediction

Class-Level Evidence: Benzoxazole-Piperidine Scaffolds Exhibit Potent EGFR Inhibition Superior to Erlotinib in Breast Cancer Models

While the specific compound has not been directly studied, its core scaffold—benzoxazole-appended piperidine—has demonstrated compelling quantitative anticancer activity. In a 2023 study, a series of benzoxazole-appended piperidine derivatives showed antiproliferative IC50 values ranging from 1.66 ± 0.08 µM to 12.10 ± 0.57 µM against MDA-MB-231 cells, more potent than doxorubicin (IC50 = 13.34 ± 0.63 µM). Crucially, compounds 4d and 7h demonstrated potent EGFR inhibition with IC50 values of 0.08 ± 0.002 µM and 0.09 ± 0.002 µM, respectively, compared to erlotinib (IC50 = 0.11 ± 0.003 µM) [1]. These data demonstrate that the benzoxazole-piperidine scaffold is capable of outperforming a clinically approved EGFR inhibitor, validating the scaffold's intrinsic value for kinase-targeted drug discovery.

Anticancer EGFR Inhibition Apoptosis Kinase Inhibitor

Class-Level Multi-Target Antipsychotic Activity: Benzoxazole-Piperidines Achieve High Affinity for Dopamine D2 and Serotonin 5-HT1A/5-HT2A Receptors

In a parallel medicinal chemistry domain, benzoxazole-piperidine (piperazine) derivatives have been optimized as multi-target antipsychotics. Compound 29 from one series exhibited high affinities for DA D2, 5-HT1A, and 5-HT2A receptors, with low affinities for off-targets 5-HT2C, H1, and hERG channels. In vivo, compound 29 reduced apomorphine-induced climbing and DOI-induced head twitching without catalepsy at the highest dose tested [1]. Separately, benzoisoxazoleylpiperidine derivative 4w displayed high affinities for D2, D3, 5-HT1A, 5-HT2A, and H3 receptors with negligible hERG activity, and demonstrated pro-cognitive effects in a novel object recognition task while showing a higher catalepsy threshold than risperidone [2]. These findings highlight the benzoxazole-piperidine scaffold's plug-and-play potential for CNS polypharmacology programs.

CNS Drug Discovery Antipsychotic Multi-target Pharmacology

Purity Benchmarking: Vendor-Supplied Purity Specifications Provide Operational Differentiation for Procurement Decisions

Commercial availability data indicate that the TFA salt (CAS 1185486-21-8) is typically offered at 95% purity (e.g., CalpacLab, Leyan) or 97-98% purity (e.g., CheMenu, MolCore) [1]. The free base (CAS 754126-86-8) is available at ≥98% (HPLC) from ChemicalBook-listed suppliers . While these purity ranges overlap, the TFA salt form directly provides the compound in a pre-salted, ready-to-use format for applications requiring the protonated piperidine, eliminating an additional salt-formation step that could introduce yield losses and purity degradation.

Quality Control Purity Specification Vendor Selection

Optimal Application Scenarios for 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate Based on Differentiated Evidence


Kinase-Targeted Anticancer Library Synthesis Using the Pre-formed TFA Salt

For medicinal chemistry teams building focused libraries targeting EGFR or VEGFR-2/c-Met kinases, this TFA salt provides the benzoxazole-piperidine core in a pre-protonated form suitable for immediate N-functionalization. Class-level evidence demonstrates that elaborated benzoxazole-piperidine derivatives can achieve EGFR IC50 values superior to erlotinib (0.08 µM vs. 0.11 µM) [1]. Procuring the TFA salt directly eliminates the need for a separate salt-formation step, streamlining the synthesis of candidate kinase inhibitors while avoiding potential yield losses from in situ protonation.

CNS Polypharmacology Probe Development Leveraging the 3-Yl Attachment Geometry

The 3-yl attachment point offers a distinct spatial orientation of the piperidine nitrogen compared to the 4-yl isomer, which can be exploited in structure-based design of dopamine and serotonin receptor ligands. Class-level validation shows that benzoxazole-piperidine derivatives can achieve high affinity for D2, D3, 5-HT1A, 5-HT2A, and H3 receptors with negligible hERG liability [2][3]. The TFA salt's enhanced organic solubility, inferred from class-level salt-form behavior, supports its use in multi-step parallel synthesis for CNS probe generation.

19F-NMR Reaction Monitoring in Late-Stage Functionalization Workflows

The trifluoroacetate counterion, containing three chemically equivalent fluorine atoms, provides a built-in 19F-NMR handle for monitoring reaction progress during amide coupling, reductive amination, or other N-functionalization steps. This feature is absent in the hydrochloride and free base forms, which lack fluorine atoms [1]. For process chemistry groups, this offers a non-destructive, real-time analytical advantage during route optimization.

Intermediate for mPGES-1 or SST5R Antagonist Programs Requiring the 3-Yl Scaffold

Literature precedent establishes benzoxazole-piperidine scaffolds as core motifs in mPGES-1 inhibitors (e.g., PF-04693627 clinical candidate) and selective somatostatin receptor subtype 5 (SST5R) antagonists [4][5]. Where the 3-yl attachment geometry is specified by SAR, this TFA salt offers a direct-entry building block for elaborating novel analogs within these established therapeutic programs.

Quote Request

Request a Quote for 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.